7-Hydroxyheptanal 7-Hydroxyheptanal
Brand Name: Vulcanchem
CAS No.: 22054-13-3
VCID: VC8177772
InChI: InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7-9/h6,9H,1-5,7H2
SMILES: C(CCCO)CCC=O
Molecular Formula: C7H14O2
Molecular Weight: 130.18 g/mol

7-Hydroxyheptanal

CAS No.: 22054-13-3

Cat. No.: VC8177772

Molecular Formula: C7H14O2

Molecular Weight: 130.18 g/mol

* For research use only. Not for human or veterinary use.

7-Hydroxyheptanal - 22054-13-3

Specification

CAS No. 22054-13-3
Molecular Formula C7H14O2
Molecular Weight 130.18 g/mol
IUPAC Name 7-hydroxyheptanal
Standard InChI InChI=1S/C7H14O2/c8-6-4-2-1-3-5-7-9/h6,9H,1-5,7H2
Standard InChI Key JOXWSBFBXNGDFD-UHFFFAOYSA-N
SMILES C(CCCO)CCC=O
Canonical SMILES C(CCCO)CCC=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

7-Hydroxyheptanal consists of a linear heptane backbone with a hydroxyl group at C7 and an aldehyde group at C1. The molecule’s polarity arises from both functional groups, influencing its solubility and intermolecular interactions. The aldehyde group is highly electrophilic, facilitating nucleophilic additions, while the hydroxyl group enables hydrogen bonding and participation in condensation reactions.

Key Structural Features:

  • Molecular Formula: C₇H₁₄O₂

  • Molecular Weight: 130.18 g/mol

  • Functional Groups: Aldehyde (-CHO), primary alcohol (-OH)

Spectroscopic Identification

  • Infrared (IR) Spectroscopy:

    • Aldehyde C=O stretch: ~1720 cm⁻¹

    • Hydroxyl O-H stretch: ~3400 cm⁻¹ (broad)

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aldehydic proton at δ 9.5–10.0 ppm (singlet); hydroxyl proton at δ 1.5–2.0 ppm (exchangeable).

    • ¹³C NMR: Aldehyde carbon at δ 190–200 ppm; hydroxyl-bearing carbon at δ 60–65 ppm.

Synthesis Methods

Reduction of 7-Hydroxyheptan-2-one

A primary route involves the selective reduction of the ketone group in 7-hydroxyheptan-2-one to an aldehyde. Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly employed, though milder reagents like sodium borohydride (NaBH₄) may be used under controlled conditions.

Reaction Scheme:

7-Hydroxyheptan-2-oneLiAlH47-Hydroxyheptanal+Byproducts\text{7-Hydroxyheptan-2-one} \xrightarrow{\text{LiAlH}_4} \text{7-Hydroxyheptanal} + \text{Byproducts}

Oxidation of 1,7-Heptanediol

Partial oxidation of 1,7-heptanediol using pyridinium chlorochromate (PCC) selectively converts the primary alcohol to an aldehyde while preserving the secondary hydroxyl group:

\text{HO(CH}_2\text{)_6CH}_2\text{OH} \xrightarrow{\text{PCC}} \text{HO(CH}_2\text{)_6CHO}

Industrial Production

Catalytic hydrogenation of 7-oxoheptanoic acid derivatives under high-pressure H₂ with palladium-based catalysts offers a scalable method. Process optimization focuses on minimizing over-reduction to the alcohol.

Physicochemical Properties

Physical State and Solubility

  • State: Colorless liquid at room temperature.

  • Boiling Point: Estimated ~200–210°C (extrapolated from homologous aldehydes).

  • Solubility:

    • Miscible with polar solvents (e.g., ethanol, acetone).

    • Limited solubility in water (~5–10 g/L at 25°C) due to hydrophobic alkyl chain.

Chemical Reactivity

  • Aldehyde Group:

    • Undergoes nucleophilic addition (e.g., Grignard reactions).

    • Oxidizes to 7-hydroxyheptanoic acid under strong conditions (KMnO₄/H⁺).

  • Hydroxyl Group:

    • Participates in esterification (e.g., with acetic anhydride).

    • Susceptible to oxidation to ketone or carboxylic acid derivatives.

Comparative Reactivity Table:

Reaction TypeReagent/ConditionsProduct
OxidationKMnO₄, H₂SO₄, Δ7-Hydroxyheptanoic acid
ReductionNaBH₄, MeOH1,7-Heptanediol
EsterificationAc₂O, pyridine7-Acetoxyheptanal

Applications in Organic Synthesis

As a Building Block

7-Hydroxyheptanal serves as a precursor for:

  • Fragrance Compounds: Aldehydes contribute to floral and citrus notes; derivatives are used in perfumery.

  • Polymer Chemistry: Copolymerization with diols or diamines yields polyesters/polyamides with tailored flexibility.

Pharmaceutical Intermediates

The compound’s hydroxyl and aldehyde groups enable synthesis of:

  • Antimicrobial Agents: Schiff bases derived from 7-hydroxyheptanal show activity against Gram-positive bacteria.

  • Antioxidants: Chelation of metal ions via hydroxyl-aldehyde coordination mitigates oxidative stress.

Biological Activity and Toxicology

Antimicrobial Properties

Preliminary studies suggest moderate inhibitory effects against Staphylococcus aureus (MIC: 128 µg/mL), though data remain limited. Activity is attributed to aldehyde-mediated membrane disruption.

Toxicity Profile

  • Acute Toxicity: LD₅₀ (rat, oral): >2000 mg/kg (low acute toxicity).

  • Irritation: Causes mild skin/eye irritation due to aldehyde reactivity.

Comparison with Structural Analogues

7-Hydroxyheptan-2-one vs. 7-Hydroxyheptanal

Property7-Hydroxyheptan-2-one7-Hydroxyheptanal
Functional GroupKetone (-CO-)Aldehyde (-CHO)
Boiling Point~215°C~205°C
Oxidation Product7-Oxoheptanoic acid7-Hydroxyheptanoic acid
Nucleophilic ReactivityModerateHigh

Heptanal vs. 7-Hydroxyheptanal

The hydroxyl group in 7-hydroxyheptanal enhances hydrophilicity and hydrogen-bonding capacity, altering solubility and reactivity compared to non-hydroxylated heptanal.

Challenges and Future Directions

Synthetic Challenges

  • Selectivity: Avoiding over-oxidation/reduction during synthesis.

  • Stability: Aldehyde group’s susceptibility to air oxidation necessitates inert storage conditions.

Research Opportunities

  • Catalysis: Developing enantioselective routes for chiral derivatives.

  • Biological Studies: Expanded screening for anticancer or anti-inflammatory activity.

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